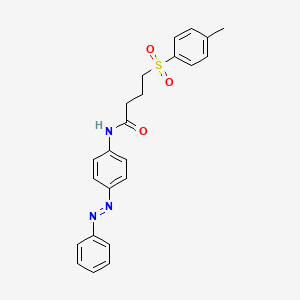
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide is an organic compound characterized by the presence of a phenyldiazenyl group and a tosyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the phenyldiazenyl derivative.
Amidation: The phenyldiazenyl derivative is reacted with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenyldiazenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted butanamides.
Scientific Research Applications
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The phenyldiazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and reactivity. This property is exploited in applications such as photoresponsive materials and molecular switches.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(phenyldiazenyl)phenol: Similar in structure but lacks the tosyl and butanamide groups.
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: Contains a chloro and benzamide group instead of the tosyl and butanamide groups.
(E)-4-(phenyldiazenyl)aniline: Similar in structure but lacks the tosyl and butanamide groups.
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide is unique due to the presence of both the phenyldiazenyl and tosyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
1006765-25-8 |
|---|---|
Molecular Formula |
C23H23N3O3S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)butanamide |
InChI |
InChI=1S/C23H23N3O3S/c1-18-9-15-22(16-10-18)30(28,29)17-5-8-23(27)24-19-11-13-21(14-12-19)26-25-20-6-3-2-4-7-20/h2-4,6-7,9-16H,5,8,17H2,1H3,(H,24,27) |
InChI Key |
JCWPQGYBXYPNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















